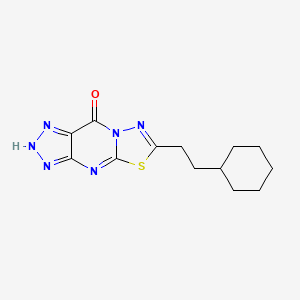
6-(2-Cyclohexylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one
説明
DS-4574は、主に過敏反応の治療に使用されるペプチドロイコトリエン受容体拮抗薬です。 マスト細胞の安定化および炎症性細胞からの化学メディエーターの放出阻害において有意な可能性を示しています 。 この化合物の分子式はC13H16N6OSであり、分子量は304.37 g/molです 。
準備方法
合成経路と反応条件
DS-4574の合成は、複数のステップで構成されています。重要なステップの1つは、前駆体化合物とエタノール中の濃縮アンモニア水との反応により7-アミノ-6-ニトロ化合物を生成することです。 この中間体は、ジオキサン-水混合物中でスズと塩酸を用いて還元され、6,7-ジアミノ誘導体が生成されます 。
工業生産方法
DS-4574の工業生産方法は、広く文書化されていません。合成は、安全性、効率性、および費用対効果を確保するために、適切な変更を加えた実験室の手順をスケールアップすることを含む可能性があります。
化学反応の分析
反応の種類
DS-4574は、次のような様々な化学反応を受けます。
還元: 還元反応は、特にニトロ基をアミノ基に変換するDS-4574の合成において重要です.
置換: この化合物は、特に官能基を含む置換反応を受ける可能性があります。
一般的な試薬と条件
DS-4574の合成および反応に使用される一般的な試薬には、次のようなものがあります。
アンモニア水: 合成の初期段階で使用されます.
スズと塩酸: 還元段階で使用されます.
生成される主要な生成物
DS-4574を含む反応から生成される主要な生成物には、最終的なペプチドロイコトリエン受容体拮抗薬につながる様々な中間体が含まれます。
科学研究の応用
DS-4574は、様々な分野での用途について広く研究されています。
科学的研究の応用
Synthesis of DS-4574
The synthesis of DS-4574 involves a multi-step process that typically includes the reaction of hydrazonoyl halides with various precursors to form the desired heterocyclic structure. The compound's synthesis has been documented in several studies, highlighting its formation through reactions that yield high-purity products suitable for biological testing .
Biological Activities
Antiallergic Activity
DS-4574 has been investigated for its antiallergic properties. Research indicates that it exhibits significant antiallergic effects in animal models. A study conducted by Aibara et al. demonstrated that DS-4574 effectively reduced allergic responses in rats, suggesting its potential as a therapeutic agent for allergic conditions .
Antitumor Activity
In addition to its antiallergic properties, DS-4574 has shown promising results in antitumor activity. A study evaluating various derivatives of thiadiazole and triazole compounds revealed that certain derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast carcinoma) and HepG2 (hepatocellular carcinoma). The structure-activity relationship (SAR) analysis indicated that modifications to the compound could enhance its efficacy against these cancer types .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of DS-4574:
- Antiallergic Efficacy : In a controlled study on rats, DS-4574 was administered to evaluate its impact on histamine release and other markers of allergic response. Results showed a statistically significant reduction in allergic symptoms compared to control groups .
- Cytotoxicity Testing : Various derivatives of DS-4574 were tested against different cancer cell lines. The compound demonstrated an IC50 value of 2.94 µM against HepG2 cells, indicating potent cytotoxicity and suggesting further development as an anticancer agent .
作用機序
DS-4574は、ペプチドロイコトリエン受容体、特にシステイニルロイコトリエン受容体1(CysLT1)を拮抗することによって効果を発揮します。 この作用は、炎症性メディエーターであるロイコトリエンの結合を阻害するため、炎症と過敏反応を軽減します 。 さらに、DS-4574はマスト細胞を安定化させ、ヒスタミンやその他のメディエーターの放出を防ぎます 。
類似化合物との比較
類似化合物
クロモグリク酸二ナトリウム: 同様の用途で使用されるもう1つのマスト細胞安定剤です.
LY171883: 比較可能な効果を持つペプチドロイコトリエン拮抗薬です.
シメチジン: 研究で比較するために使用されるヒスタミンH2受容体拮抗薬です.
DS-4574の独自性
DS-4574は、ペプチドロイコトリエン拮抗薬とマスト細胞安定剤の両方としての二重作用により、ユニークです。 この二重の機能により、ロイコトリエン媒介性経路とヒスタミン媒介性経路の両方を含む状態の治療に特に効果的です 。
生物活性
The compound 6-(2-cyclohexylethyl)-(1,3,4)thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one , commonly referred to as DS-4574, has garnered attention in pharmacological research due to its promising biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of DS-4574 involves several steps starting from 1,3,4-thiadiazol-5-amines. The compound can be synthesized through cyclocondensation reactions that yield various derivatives with potential biological activities. The structural characteristics of this compound allow for diverse interactions with biological targets.
Antiallergic Properties
DS-4574 has been identified as a potent antiallergic agent . It functions primarily as a leukotriene D4 receptor antagonist and an orally active mast cell stabilizer . These properties suggest its utility in treating allergic responses by inhibiting the release of inflammatory mediators from mast cells and blocking leukotriene receptors.
- Mechanism of Action : The dual mechanism of action involves stabilizing mast cells to prevent degranulation and blocking leukotriene receptors to mitigate allergic inflammation .
Cytotoxic Activity
Research has shown that derivatives of the thiadiazolo-triazolo-pyrimidinone structure exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxicity Assays : In studies involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, certain derivatives demonstrated IC50 values indicating effective inhibition of cell proliferation. The presence of specific moieties in the structure enhances lipophilicity and biological target interaction .
Comparative Biological Activity Table
Case Studies
Several studies have evaluated the biological activity of DS-4574 and its derivatives:
- Antiallergic Activity Study : A study demonstrated that DS-4574 effectively inhibited mast cell degranulation in vitro and reduced allergic responses in animal models. The results indicated a significant decrease in histamine release compared to controls .
- Cytotoxicity Evaluation : In another investigation focusing on the cytotoxic effects against cancer cell lines, derivatives based on the thiadiazolo-triazolo structure showed promising results with IC50 values indicating substantial antitumor activity. For example, one derivative exhibited an IC50 value of 29 µM against HeLa cells .
特性
IUPAC Name |
11-(2-cyclohexylethyl)-10-thia-1,4,5,6,8,12-hexazatricyclo[7.3.0.03,7]dodeca-3,6,8,11-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6OS/c20-12-10-11(16-18-15-10)14-13-19(12)17-9(21-13)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIFEXZWAKYMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=NN3C(=O)C4=NNN=C4N=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152096 | |
| Record name | DS 4574 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118314-35-5 | |
| Record name | DS 4574 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118314355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DS 4574 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















